2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
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Overview
Description
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an acetamide group attached to a methoxyphenethyl moiety.
Mechanism of Action
Target of Action
The primary target of the compound 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is the mitochondria in actively respiring cells . The mitochondria play a crucial role in cellular respiration, a process that produces energy for the cell.
Mode of Action
The compound this compound interacts with its target by being reduced by mitochondrial dehydrogenases . This reduction results in the formation of an insoluble purple formazan, which is then solubilized .
Biochemical Pathways
The biochemical pathway affected by this compound involves the reduction of the compound by mitochondrial dehydrogenases to form an insoluble purple formazan . This process is part of the cellular respiration pathway and the amount of formazan produced is directly proportional to the number of active cells .
Pharmacokinetics
It is known that the compound is sparingly soluble in methanol and insoluble in water or ethanol . It is also known to be soluble in DMSO .
Result of Action
The result of the action of this compound is the formation of an insoluble purple formazan in actively respiring cells . The amount of formazan produced is directly proportional to the number of active cells, allowing for the assessment of cell viability .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and light. For instance, the compound should be stored at room temperature and protected from light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Attachment of the Acetamide Group: The acetamide group is introduced by reacting the thiazole derivative with acetic anhydride in the presence of a base such as pyridine.
Introduction of the Methoxyphenethyl Moiety: The final step involves the alkylation of the acetamide derivative with 2-methoxyphenethyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the acetamide nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or a fluorescent marker due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dimethylthiazol-5-yl)-N-(2-hydroxyphenethyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-(2,4-dimethylthiazol-5-yl)-N-(2-chlorophenethyl)acetamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-15(21-12(2)18-11)10-16(19)17-9-8-13-6-4-5-7-14(13)20-3/h4-7H,8-10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWGFLPZYXFBCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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